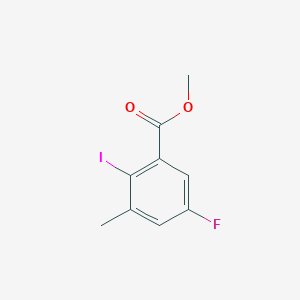

Methyl 5-fluoro-2-iodo-3-methylbenzoate

Descripción

Methyl 5-fluoro-2-iodo-3-methylbenzoate is a substituted methyl benzoate ester characterized by a fluorine atom at the 5-position, an iodine atom at the 2-position, and a methyl group at the 3-position of the benzene ring. This compound’s structure combines electron-withdrawing halogens (iodine and fluorine) and an electron-donating methyl group, creating unique electronic and steric effects. Such compounds are often intermediates in pharmaceutical or agrochemical synthesis, particularly in constructing heterocyclic frameworks (e.g., benzimidazoles or benzofurans) .

Propiedades

Fórmula molecular |

C9H8FIO2 |

|---|---|

Peso molecular |

294.06 g/mol |

Nombre IUPAC |

methyl 5-fluoro-2-iodo-3-methylbenzoate |

InChI |

InChI=1S/C9H8FIO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3 |

Clave InChI |

OBWYAGHPBWAFCR-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1I)C(=O)OC)F |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Substituent Comparisons

*Calculated based on atomic masses.

Key Observations :

- Iodine vs. Other Halogens: The iodine atom in Methyl 5-fluoro-2-iodo-3-methylbenzoate introduces steric bulk and polarizability, enhancing susceptibility to nucleophilic aromatic substitution compared to non-iodinated analogs like Methyl 5-fluoro-3-methylbenzoate .

- This contrasts with methyl salicylate, where the 2-OH group facilitates hydrogen bonding but reduces thermal stability .

- Methyl Group Influence : The 3-methyl group provides steric hindrance, which may slow ester hydrolysis compared to unsubstituted methyl benzoates .

Physicochemical Properties

Table 2: Comparative Physicochemical Properties*

*Data inferred from structural analogs and evidence.

†Estimated based on molecular weight and halogen effects.

Key Findings :

- The iodine atom significantly increases molecular weight and reduces solubility in polar solvents compared to fluorine-only analogs.

- Stability is influenced by halogen type: iodine’s heavy atom effect may accelerate photodegradation, whereas fluorine’s small size and strong C-F bond enhance thermal stability .

Research Implications and Gaps

While Methyl 5-fluoro-2-iodo-3-methylbenzoate shares functional groups with herbicides (e.g., ethametsulfuron methyl ester) and bioactive benzofurans , its specific applications remain underexplored in the provided evidence. Further studies on its catalytic reactivity, photostability, and biological activity are warranted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.